molecular formula C5H3BrCl2N2 B1406426 5-Bromo-3,4-dichloropyridin-2-amine CAS No. 1607837-98-8

5-Bromo-3,4-dichloropyridin-2-amine

Cat. No. B1406426
M. Wt: 241.9 g/mol
InChI Key: BBYPUQDFQKZHNW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Catalytic Amination

5-Bromo-3,4-dichloropyridin-2-amine is utilized in the catalytic amination process. For example, Ji et al. (2003) demonstrated that the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).

Regioselective Displacement Reactions

Doulah et al. (2014) investigated the regioselective displacement reactions of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, showing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product (Doulah et al., 2014).

Synthesis of Pyridine-Based Derivatives

Ahmad et al. (2017) described a palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, highlighting its potential as chiral dopants for liquid crystals and its various biological activities (Ahmad et al., 2017).

Formation of Thiazolo[4,5-d]pyrimidine Derivatives

Bakavoli et al. (2006) conducted research showing the use of 5-bromo-2,4-dichloro-6-methylpyrimidine in forming new thiazolo[4,5-d]pyrimidine derivatives, contributing to advancements in heterocyclic chemistry (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Palladium-Catalyzed Heteroarylation

Abel et al. (2017) explored the palladium-catalyzed heteroarylation of adamantylalkyl amines using dihalogenopyridines including 5-bromo-3,4-dichloropyridin-2-amine, revealing its application in forming complex chemical structures (Abel et al., 2017).

Amination and Rearrangements in Halopyridines

Pieterse and Hertog (2010) studied the aminations and rearrangements in halopyridines, including 5-bromo-3,4-dichloropyridin-2-amine, highlighting its role in producing various aminopyridines through complex chemical pathways (Pieterse & Hertog, 2010).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a different chemical compound or a specific aspect of “5-Bromo-3,4-dichloropyridin-2-amine” that you’d like to know about, feel free to ask!


properties

IUPAC Name

5-bromo-3,4-dichloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYPUQDFQKZHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,4-dichloropyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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